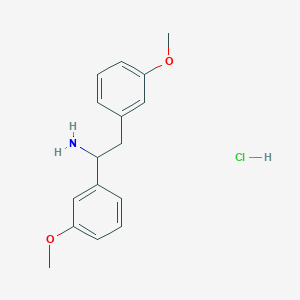

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.79 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with nitromethane to form 3-methoxy-β-nitrostyrene. This intermediate is then reduced to 3-methoxyphenethylamine, which is subsequently reacted with 3-methoxybenzaldehyde to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are typically carried out under controlled conditions to ensure the consistency and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinones, while reduction can yield various amines .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride is primarily studied for its role as a precursor in the synthesis of various pharmacologically active compounds. Notably, it is linked to the synthesis of long-acting beta-2 adrenergic receptor agonists such as formoterol, which is used in treating chronic obstructive pulmonary disease and asthma.

Case Studies

- Formoterol Synthesis : Research indicates that this compound can be utilized in the production of formoterol through a series of reactions involving chiral amines. This process showcases high yield and stereoselectivity, making it a valuable compound in pharmaceutical manufacturing .

Synthetic Pathways

The synthesis of this compound can be achieved through various methods:

- Chiral Resolution : The compound can be synthesized using chiral resolution techniques that enhance the optical purity of the final product. This is crucial for ensuring the efficacy and safety of the resultant pharmaceutical agents .

Applications in Drug Delivery Systems

The compound's properties allow it to be incorporated into drug delivery systems. Its ability to form stable complexes with other drugs enhances the bioavailability and targeted delivery of therapeutic agents.

Nanosized Drug Delivery Systems

Research has shown that derivatives of this compound can be modified to create nanosized carriers for drug delivery. These systems improve the pharmacokinetics of drugs by enhancing solubility and stability .

Mecanismo De Acción

The mechanism of action of 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s methoxy groups and amine functionality play crucial roles in its binding to target molecules and subsequent biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride include:

- 1,2-Bis(4-methoxyphenyl)ethan-1-amine hydrochloride

- 1,2-Bis(3-chlorophenyl)ethan-1-amine hydrochloride

- 1,2-Bis(3-methoxyphenyl)ethan-1-amine sulfate

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of methoxy groups at the 3-position on both phenyl rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research applications .

Actividad Biológica

1,2-Bis(3-methoxyphenyl)ethan-1-amine hydrochloride, a compound with potential pharmacological applications, has garnered interest due to its structural characteristics and biological activity. This article synthesizes current research findings regarding its biological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by two methoxy-substituted phenyl groups attached to a central ethane backbone. This structure suggests possible interactions with various biological targets, particularly in the realm of medicinal chemistry.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : Similar compounds have shown potential in modulating neurotransmitter systems, indicating that this compound may interact with neuronal ion channels or receptors, potentially affecting excitatory and inhibitory neurotransmission pathways.

- Anticonvulsant Activity : Research suggests that derivatives with similar structures exhibit anticonvulsant properties, likely through modulation of neuronal excitability.

Biological Activity

The biological activity of this compound has been evaluated through various assays:

Antimicrobial Activity

Studies indicate that compounds with similar structural motifs possess antimicrobial properties. The presence of methoxy groups can enhance lipophilicity and facilitate membrane penetration, contributing to their efficacy against bacterial strains .

Anticancer Potential

Compounds containing methoxyphenyl groups have been investigated for their anticancer activities. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines (e.g., P388 murine leukemia), suggesting that this compound may exhibit similar properties .

Case Studies

Several case studies illustrate the biological activity of related compounds:

- Antitumor Activity : A study demonstrated that compounds with similar methoxy substitutions exhibited IC50 values in the nanomolar range against cancer cell lines, indicating potent antitumor effects .

- Neuroprotective Effects : Research on analogous compounds suggested neuroprotective effects through the modulation of neurotransmitter release and receptor activity, potentially reducing neuronal excitability and seizure activity .

Data Table: Biological Activities and IC50 Values

Propiedades

IUPAC Name |

1,2-bis(3-methoxyphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO2.ClH/c1-18-14-7-3-5-12(9-14)10-16(17)13-6-4-8-15(11-13)19-2;/h3-9,11,16H,10,17H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCYVINHOSHPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2=CC(=CC=C2)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.